(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone
Description
“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone” is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane scaffold substituted with a 3-bromophenyl ketone group. The compound’s stereochemistry (1R,5S) confers distinct spatial and electronic properties, influencing its pharmacological and physicochemical behavior. The 3-bromo substituent on the phenyl ring enhances lipophilicity and may improve binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-11-4-1-3-10(9-11)14(17)16-12-5-2-6-13(16)8-7-12/h1-5,9,12-13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWPKQIRFFFMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone is a bicyclic organic molecule known for its unique azabicyclic structure, which incorporates a nitrogen atom within a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The structural formula of the compound can be represented as follows:
Key Features:
- Bicyclic Framework: The azabicyclo structure contributes to its pharmacological properties.
- Functional Groups: The presence of a ketone and a bromophenyl moiety enhances its chemical reactivity.
Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, including:
- Neurotransmitter Modulation: Compounds like this one can interact with neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors.
- Antiviral Properties: The structural complexity allows for interactions with viral proteins, thus inhibiting viral replication.
The biological activity is hypothesized to stem from the compound's interaction with various biological targets:
- Binding Affinity: Studies suggest that the compound may bind to specific receptors or enzymes, modulating their activity.
- Structure-Activity Relationship (SAR): The stereochemistry (1R,5S) plays a crucial role in determining the binding efficacy and selectivity towards biological targets.
Research Findings
Recent studies have explored the biological activity of related compounds and their implications:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Opioid Receptor Antagonism:
- Neuropharmacological Effects:
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane core is a versatile pharmacophore. Below is a detailed comparison of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
8-Methyl substitution (e.g., Benztropine) reduces polarity, increasing blood-brain barrier penetration, whereas hydroxy or ketone groups (e.g., compounds) improve solubility .
Stereochemical Influence: The (1R,5S) configuration optimizes spatial alignment with monoamine transporters, as seen in Pudafensine, which showed 10-fold higher potency than its (1S,5R) isomer in serotonin reuptake inhibition .
Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () enables efficient N-acylation of the bicyclic scaffold, while Suzuki-Miyaura coupling () facilitates aryl-thiophene diversification .
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.2 | 12.5 (pH 7.4) | 158–160 |
| Pudafensine | 2.8 | 45.0 (pH 7.4) | 142–144 |
| Benztropine | 4.1 | 8.2 (pH 7.4) | 112–114 |
Structure-Activity Relationship (SAR) Insights
- Halogenated Aryl Groups : Bromine at the meta position (3-bromo) improves metabolic stability compared to para -substituted analogs (e.g., 4-chlorophenyl in ) due to reduced CYP450-mediated oxidation .
- Bicyclic Rigidity : The unsaturated 8-azabicyclo[3.2.1]oct-2-ene scaffold (target compound) increases conformational rigidity, enhancing receptor binding affinity over saturated analogs (e.g., Benztropine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
